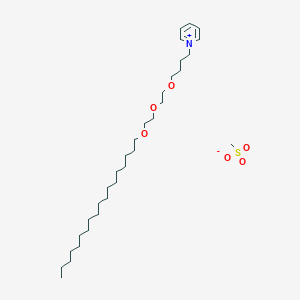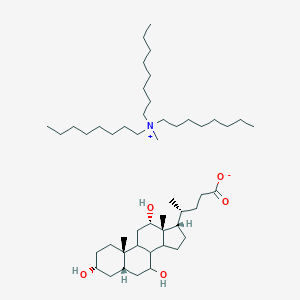
Trioctylmethylammonium cholate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trioctylmethylammonium cholate (TOMA-cholate) is a cationic surfactant that has been extensively studied in the field of nanotechnology and drug delivery systems. It is a derivative of cholic acid, which is a natural bile acid found in mammals. TOMA-cholate has unique properties that make it an attractive candidate for various applications, including drug delivery, gene therapy, and biosensing.
Mécanisme D'action
Trioctylmethylammonium cholate acts as a surfactant and forms micelles in aqueous solutions. These micelles can encapsulate hydrophobic drugs or nucleic acids, protecting them from degradation and increasing their solubility. Trioctylmethylammonium cholate can also interact with cell membranes, facilitating the uptake of drugs or nucleic acids into cells.
Biochemical and Physiological Effects:
Trioctylmethylammonium cholate has been shown to be biocompatible and non-toxic at low concentrations. However, at high concentrations, it can disrupt cell membranes and cause cytotoxicity. Trioctylmethylammonium cholate can also interact with proteins and enzymes, affecting their activity and stability.
Avantages Et Limitations Des Expériences En Laboratoire
Trioctylmethylammonium cholate has several advantages for lab experiments, including its ability to enhance the solubility and bioavailability of drugs and nucleic acids, its biocompatibility, and its ease of synthesis. However, Trioctylmethylammonium cholate can be cytotoxic at high concentrations and can interact with proteins and enzymes, affecting their activity and stability.
Orientations Futures
There are several future directions for Trioctylmethylammonium cholate research. One area of interest is the development of Trioctylmethylammonium cholate-based drug delivery systems for cancer therapy. Another area of interest is the use of Trioctylmethylammonium cholate as a biosensor for the detection of various analytes. Additionally, the development of new synthesis methods for Trioctylmethylammonium cholate and its derivatives could lead to new applications in nanotechnology and biomedicine.
In conclusion, Trioctylmethylammonium cholate is a cationic surfactant that has unique properties that make it an attractive candidate for various applications, including drug delivery, gene therapy, and biosensing. Its synthesis method is relatively simple, and it has been extensively studied for its scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions. Further research on Trioctylmethylammonium cholate could lead to new breakthroughs in the field of nanotechnology and biomedicine.
Méthodes De Synthèse
Trioctylmethylammonium cholate can be synthesized through a two-step process. The first step involves the synthesis of trioctylmethylammonium bromide (TOMA-Br) by reacting octyl bromide with N,N,N-trimethylamine. The second step involves the reaction of TOMA-Br with cholic acid in the presence of a base, such as sodium hydroxide, to form Trioctylmethylammonium cholate. The synthesis process is relatively simple and can be easily scaled up for industrial applications.
Applications De Recherche Scientifique
Trioctylmethylammonium cholate has been extensively studied for its applications in drug delivery systems. It has been shown to enhance the solubility and bioavailability of poorly soluble drugs, such as paclitaxel and curcumin. Trioctylmethylammonium cholate can also be used to deliver nucleic acids, such as DNA and siRNA, for gene therapy applications. Additionally, Trioctylmethylammonium cholate has been used as a biosensor for the detection of various analytes, such as glucose and cholesterol.
Propriétés
Numéro CAS |
124536-24-9 |
|---|---|
Nom du produit |
Trioctylmethylammonium cholate |
Formule moléculaire |
C49H93NO5 |
Poids moléculaire |
776.3 g/mol |
Nom IUPAC |
methyl(trioctyl)azanium;(4R)-4-[(3R,5S,7R,10S,12S,13R,17S)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate |
InChI |
InChI=1S/C25H54N.C24H40O5/c1-5-8-11-14-17-20-23-26(4,24-21-18-15-12-9-6-2)25-22-19-16-13-10-7-3;1-13(4-7-21(28)29)16-5-6-17-22-18(12-20(27)24(16,17)3)23(2)9-8-15(25)10-14(23)11-19(22)26/h5-25H2,1-4H3;13-20,22,25-27H,4-12H2,1-3H3,(H,28,29)/q+1;/p-1/t;13-,14+,15-,16+,17?,18?,19-,20+,22?,23+,24-/m.1/s1 |
Clé InChI |
BTSSEYZKDFVGFN-QSPPONFGSA-M |
SMILES isomérique |
CCCCCCCC[N+](C)(CCCCCCCC)CCCCCCCC.C[C@H](CCC(=O)[O-])[C@@H]1CCC2[C@@]1([C@H](CC3C2[C@@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)O)C |
SMILES |
CCCCCCCC[N+](C)(CCCCCCCC)CCCCCCCC.CC(CCC(=O)[O-])C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C |
SMILES canonique |
CCCCCCCC[N+](C)(CCCCCCCC)CCCCCCCC.CC(CCC(=O)[O-])C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C |
Synonymes |
MeA cholate trioctylmethylammonium cholate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[(Carboxymethyl)thio]-6-chloro-4H-1,2,4-benzothiadiazine 1,1-dioxide](/img/structure/B54564.png)

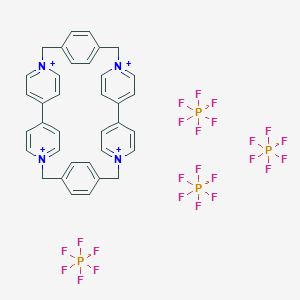
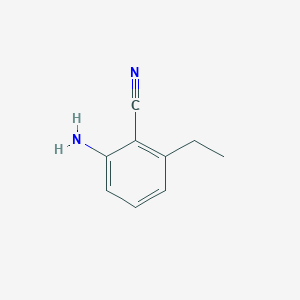
![5-Hydrazinyl-3-[(propan-2-yl)oxy]-1H-pyrazole-4-carboxylic acid](/img/structure/B54571.png)


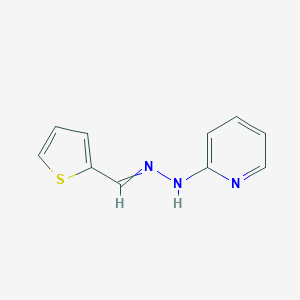
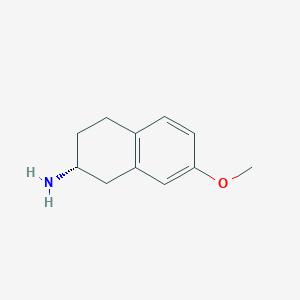


![4-Bromo-5-methoxy-3-[(propan-2-yl)oxy]-N-(2H-tetrazol-5-yl)thiophene-2-carboxamide](/img/structure/B54583.png)
